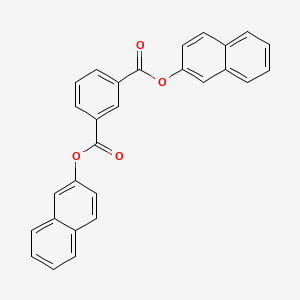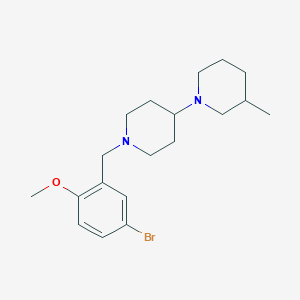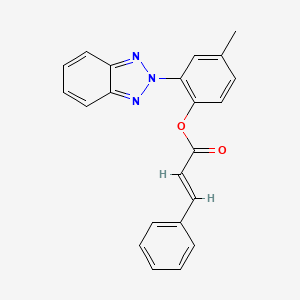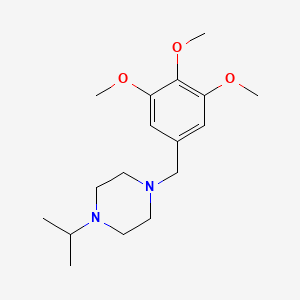
Dinaphthalen-2-yl benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinaphthalen-2-yl benzene-1,3-dicarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of benzene-1,3-dicarboxylate, with two naphthalene groups attached to the benzene ring. This compound is of interest due to its potential use in organic synthesis, material science, and other scientific research areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-2-yl benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with naphthalene derivatives. One common method is the reaction of benzene-1,3-dicarboxylic acid with naphthalene-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dinaphthalen-2-yl benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Dinaphthalen-2-yl benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its luminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of dinaphthalen-2-yl benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a fluorescent probe by binding to specific biomolecules and emitting light upon excitation. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Dinaphthalen-2-yl benzene-1,3-dicarboxylate can be compared with other similar compounds, such as:
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
The presence of two naphthalene groups in this compound distinguishes it from other benzenedicarboxylates. This unique structure imparts specific properties, such as enhanced luminescence and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
64193-91-5 |
|---|---|
Fórmula molecular |
C28H18O4 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
dinaphthalen-2-yl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C28H18O4/c29-27(31-25-14-12-19-6-1-3-8-21(19)17-25)23-10-5-11-24(16-23)28(30)32-26-15-13-20-7-2-4-9-22(20)18-26/h1-18H |
Clave InChI |
FTZCFBYHKRWBOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-3-(4-methylphenyl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885880.png)
![(5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B10885882.png)
![1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885903.png)

![1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10885905.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazine](/img/structure/B10885909.png)
![(4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10885915.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885917.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10885932.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885936.png)
![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885937.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10885948.png)

